Caffeic acid phenethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Antioxidant properties: CAPE exhibits potent antioxidant activity, which helps neutralize harmful free radicals in the body and prevent oxidative stress-related damage []. This property is linked to its ability to scavenge free radicals and chelate metal ions [].

- Anti-inflammatory effects: CAPE demonstrates anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and inhibiting the activation of key signaling pathways involved in inflammation.

- Anticancer potential: Studies suggest that CAPE may possess anti-cancer properties by hindering cancer cell proliferation, inducing apoptosis (programmed cell death), and inhibiting tumor angiogenesis (blood vessel formation) [].

Research Applications of CAPE:

Cancer research

Extensive research is investigating CAPE's potential role in cancer prevention and treatment. Studies have shown that CAPE can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells [, ]. Additionally, CAPE may enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy [].

Neurodegenerative diseases

Research is exploring the potential neuroprotective effects of CAPE in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest that CAPE's antioxidant and anti-inflammatory properties may help protect neurons from damage and improve cognitive function [].

Cardiovascular health

Studies are investigating the potential benefits of CAPE for cardiovascular health. CAPE may help regulate blood pressure, prevent blood clots, and improve endothelial function (the function of the inner lining of blood vessels) [, ].

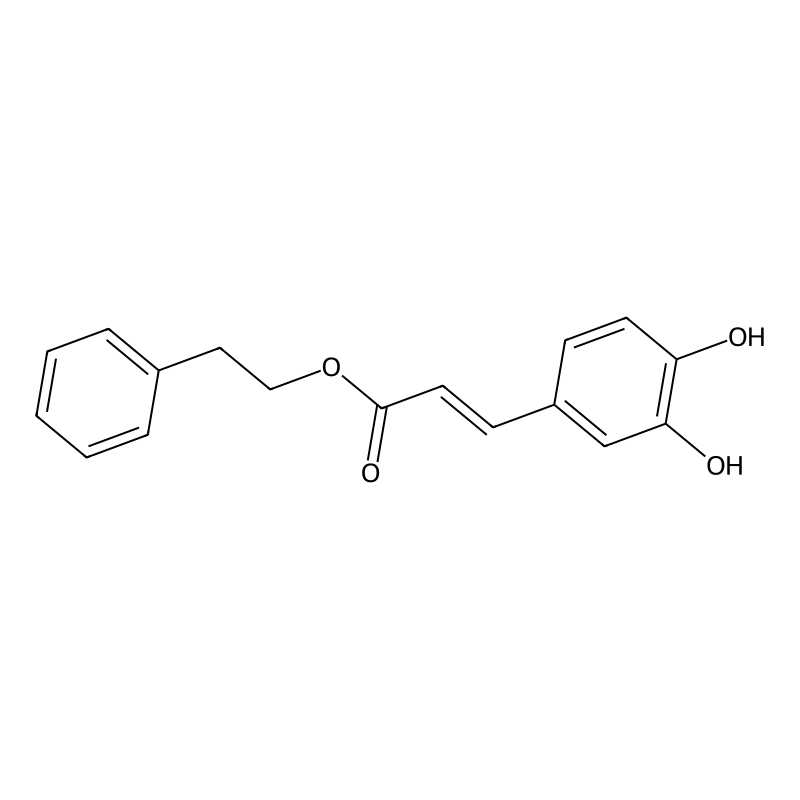

Caffeic acid phenethyl ester is a polyphenolic compound primarily derived from propolis, a resinous substance produced by honeybees. Its chemical structure can be represented as 2-phenylethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate, with the molecular formula . Caffeic acid phenethyl ester is recognized for its significant bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. It has garnered attention in both pharmacological research and therapeutic applications due to its potential health benefits.

Caffeic acid phenethyl ester exhibits a wide range of biological activities:

- Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and modulating various signaling pathways, particularly through the activation of nuclear factor erythroid 2-related factor 2 .

- Anti-inflammatory Properties: Caffeic acid phenethyl ester inhibits the expression of pro-inflammatory mediators by blocking nuclear factor kappa B signaling pathways .

- Antitumor Effects: It has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models .

- Immunomodulatory Effects: The compound modulates immune responses, enhancing the body's defense mechanisms against infections and diseases .

Several methods for synthesizing caffeic acid phenethyl ester have been documented:

- Conventional Esterification: This method involves heating caffeic acid with phenethyl alcohol in the presence of an acid catalyst.

- Green Chemistry Approaches: Recent studies have focused on using deep eutectic solvents or ionic liquids to promote the reaction under milder conditions and with higher yields while minimizing environmental impact .

- Enzymatic Synthesis: Lipase-catalyzed reactions have been explored for producing caffeic acid phenethyl ester, offering specificity and mild reaction conditions .

Caffeic acid phenethyl ester has numerous applications across various fields:

- Pharmaceuticals: Due to its therapeutic properties, it is being investigated as a potential adjuvant in cancer therapy and for treating inflammatory diseases.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage and inflammation.

- Food Industry: As a natural preservative and antioxidant, it is used to enhance the shelf life and nutritional quality of food products.

Research has shown that caffeic acid phenethyl ester interacts with several biological targets:

- Nuclear Factor Kappa B: It inhibits this transcription factor, which plays a crucial role in inflammatory responses and cancer progression .

- Reactive Oxygen Species: By scavenging free radicals, it protects cells from oxidative damage .

- Cytokines: Caffeic acid phenethyl ester modulates cytokine production, influencing immune responses and inflammation .

Caffeic acid phenethyl ester shares structural similarities with other compounds that exhibit biological activities. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Caffeic Acid | Contains similar aromatic rings | Primarily known for its antioxidant properties |

| Rosmarinic Acid | Contains caffeic acid moiety | Exhibits strong anti-inflammatory effects |

| Curcumin | Polyphenolic structure | Known for its potent anti-inflammatory and anticancer effects |

| Quercetin | Flavonoid structure | Strong antioxidant properties |

Caffeic acid phenethyl ester is unique due to its specific combination of properties that include potent anticancer activity alongside its anti-inflammatory effects. This dual action sets it apart from other compounds that may focus on singular therapeutic areas.

Caffeic acid phenethyl ester represents a naturally occurring polyphenolic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 daltons, derived from propolis extracts of honeybee hives [1] [2]. This compound demonstrates potent anti-inflammatory properties through multiple interconnected molecular mechanisms that collectively suppress inflammatory responses across diverse biological systems [3] [4]. The anti-inflammatory efficacy of caffeic acid phenethyl ester stems from its ability to modulate key inflammatory pathways, including cytokine production, immune cell function, and transcriptional regulation [5] [4].

Proinflammatory Cytokine Suppression

Caffeic acid phenethyl ester exhibits profound suppressive effects on the production of multiple proinflammatory cytokines through direct inhibition of their synthesis and release pathways [6] [7]. In studies utilizing RAW 264.7 murine macrophage cell lines, caffeic acid phenethyl ester demonstrated significant dose-dependent suppression of tumor necrosis factor alpha and interleukin one beta production following lipopolysaccharide stimulation [8]. The compound effectively inhibited these cytokines at micromolar concentrations, with statistical significance observed across multiple independent experiments [8].

Research conducted on spinal cord injury models in rats revealed that systemic administration of caffeic acid phenethyl ester at 30 milligrams per kilogram significantly suppressed serum levels of both tumor necrosis factor alpha and interleukin one beta during the early inflammatory phase [6] [7]. These findings were corroborated by histopathological analysis demonstrating reduced hemorrhage and necrosis in damaged cord tissues [7]. The suppressive effect on proinflammatory cytokines contributes substantially to the overall healing process in acute inflammatory conditions [7].

| Table 1: Proinflammatory Cytokine Suppression by Caffeic Acid Phenethyl Ester | ||||

|---|---|---|---|---|

| Cytokine | Study Model | Concentration | Effect | Reference |

| Tumor necrosis factor alpha | RAW 264.7 cells | Variable μM | Significant suppression | Lee et al. 2011 [8] |

| Interleukin one beta | Spinal cord injury (rats) | 30 mg/kg | Significant suppression | Ak et al. 2015 [6] |

| Interleukin six | Corneal fibroblasts | 10 μM | Inhibited expression | Kim et al. 2014 [9] |

| Interleukin eight | Neutrophils | Variable | No significant effect | Kwak et al. 2012 [10] |

| Interferon gamma inducible protein 10 | Endothelial cells | 10 μM | Complete inhibition | Cheng 2012 [11] |

| Monocyte chemoattractant protein 1 | Corneal fibroblasts | 10 μM | Inhibited expression | Kim et al. 2014 [9] |

In human corneal fibroblasts exposed to interleukin one beta, caffeic acid phenethyl ester at 10 micromolar concentrations completely inhibited the expression of interleukin six, monocyte chemoattractant protein one, and intercellular adhesion molecule one [9]. The inhibitory effects were mediated through suppression of nuclear factor kappa B and protein kinase B activation pathways [9]. Notably, the compound demonstrated selective effects on specific cytokines, as interleukin eight production in neutrophils remained largely unaffected under similar experimental conditions [10].

T-Cell Proliferation and Lymphokine Modulation

Caffeic acid phenethyl ester functions as a potent immunosuppressive agent through its ability to inhibit T-cell activation and proliferation across multiple stages of the immune response [12] [13]. Studies utilizing primary human CD4 positive T cells from both healthy subjects and asthmatic patients demonstrated that caffeic acid phenethyl ester significantly suppressed interferon gamma and interleukin five production when cells were stimulated with soluble anti-CD3 and anti-CD28 monoclonal antibodies [12]. The suppression occurred in a dose-dependent manner and was accompanied by reduced T-cell proliferation rates [12].

The compound specifically targets interleukin two gene transcription and synthesis in stimulated T-cells, representing a critical control point in T-cell activation cascades [13]. In Jurkat T-cell experiments, caffeic acid phenethyl ester inhibited both early and late events in T-cell receptor-mediated activation processes [13]. The mechanism involves direct interference with transcriptional machinery responsible for cytokine gene expression [13].

| Table 2: T-Cell Proliferation and Lymphokine Modulation | |||

|---|---|---|---|

| Parameter | Cell Type | Effect | Reference |

| T-cell proliferation | Primary human CD4+ T cells | Significantly suppressed | Wang et al. 2010 [12] |

| Interferon gamma production | Primary human CD4+ T cells | Significantly suppressed | Wang et al. 2010 [12] |

| Interleukin five production | Primary human CD4+ T cells | Significantly suppressed | Wang et al. 2010 [12] |

| Interleukin two gene transcription | Jurkat cells | Specifically inhibited | Marquez et al. 2004 [13] |

| Nuclear factor of activated T cells dephosphorylation | Jurkat cells | Inhibited | Marquez et al. 2004 [13] |

| Apoptosis induction | CCR4+ CD4+ T cells | More sensitive than CXCR3+ | Wang et al. 2010 [12] |

Caffeic acid phenethyl ester induces differential apoptotic responses in T-cell subsets, with CCR4 positive CD4 positive T cells demonstrating greater sensitivity to compound-induced apoptosis compared to CXCR3 positive CD4 positive T cells [12]. This selective targeting of specific T-cell populations contributes to the compound's immunomodulatory effects and represents a potential mechanism for controlling aberrant immune responses [12]. The apoptotic induction involves activation of caspase three expression pathways [12].

Leukocyte Migration Inhibition

The anti-inflammatory properties of caffeic acid phenethyl ester include potent inhibitory effects on leukocyte migration and adhesion processes that are fundamental to inflammatory responses [14] [9]. In rat models of carrageenan-induced subcutaneous inflammation, local administration of caffeic acid phenethyl ester resulted in marked reduction of exudate leukocyte, neutrophil, and monocyte concentrations at inflammatory sites [14]. The compound promoted increased leukocyte apoptosis while simultaneously reducing cell migration to affected tissues [14].

Studies utilizing human corneal fibroblasts demonstrated that caffeic acid phenethyl ester significantly suppressed interleukin one beta-induced migration of differentiated HL-60 and THP-1 cells in functional validation assays [9]. The migration inhibition was accompanied by reduced expression of intercellular adhesion molecule one and monocyte chemoattractant protein one, key mediators of leukocyte recruitment [9]. These effects were mediated through inhibition of nuclear factor kappa B and protein kinase B signaling pathways [9].

| Table 3: Leukocyte Migration Inhibition | ||||

|---|---|---|---|---|

| Cell Type | Assay | Concentration | Effect | Reference |

| Neutrophils | Carrageenan inflammation | 10-100 mg/kg | Marked reduction | Fitzpatrick et al. 2000 [14] |

| Monocytes | Carrageenan inflammation | 10-100 mg/kg | Marked reduction | Fitzpatrick et al. 2000 [14] |

| Jurkat T cells | Adhesion to endothelial cells | Variable | Reduced adhesion | Cheng 2012 [11] |

| Differentiated HL-60 | Migration assay | Variable | Significantly suppressed | Kim et al. 2014 [9] |

| THP-1 cells | Migration assay | Variable | Significantly suppressed | Kim et al. 2014 [9] |

In endothelial cell studies, caffeic acid phenethyl ester pretreatment reduced T-cell adhesion to interferon gamma-treated endothelial cells through suppression of interferon gamma inducible protein 10 expression and secretion [11]. The compound inhibited signal transducer and activator of transcription protein one phosphorylation at both tyrosine 701 and serine 727 residues without affecting Janus kinase one and two phosphorylation [11]. This selective targeting of downstream signaling components represents a sophisticated mechanism for controlling leukocyte recruitment [11].

Arachidonic Acid Metabolite Regulation

Caffeic acid phenethyl ester demonstrates potent inhibitory effects on arachidonic acid metabolism through direct enzyme inhibition and suppression of inflammatory lipid mediator production [15] [16] [17]. The compound functions as a highly effective inhibitor of five-lipoxygenase activity with an IC50 value of 0.13 micromolar in human polymorphonuclear leukocytes, representing significantly greater potency compared to the clinically approved five-lipoxygenase inhibitor zileuton, which exhibits an IC50 value of 3.5 micromolar [16].

The inhibition of leukotriene biosynthesis by caffeic acid phenethyl ester occurs through dual mechanisms involving both direct five-lipoxygenase enzyme inhibition and suppression of arachidonic acid release from cellular membranes [16] [18]. The compound demonstrates uncompetitive inhibition kinetics, binding to the enzyme-substrate complex rather than the free enzyme [19]. This mechanism ensures effective inhibition under physiological conditions where substrate concentrations are elevated [19].

| Table 4: Arachidonic Acid Metabolite Regulation | ||||

|---|---|---|---|---|

| Enzyme/Metabolite | IC50/Concentration | Study Model | Comparison | Reference |

| Five-lipoxygenase | 0.13 μM | Human polymorphonuclear leukocytes | vs Zileuton (3.5 μM) | Berger et al. 2012 [16] |

| Cyclooxygenase one | Nonselective inhibition | Baculovirus-expressed | Nonselective | Michaluart et al. 1999 [15] |

| Cyclooxygenase two | Nonselective inhibition | Baculovirus-expressed | Nonselective | Michaluart et al. 1999 [15] |

| Prostaglandin E2 synthesis | 2.5 μg/ml suppression | Human oral epithelial cells | TPA and A23187 mediated | Michaluart et al. 1999 [15] |

| Leukotriene biosynthesis | 0.13 μM | Human polymorphonuclear leukocytes and whole blood | More effective than zileuton | Berger et al. 2012 [16] |

| Arachidonic acid release | 4-8 μg/ml | Human oral epithelial cells | TPA and A23187 stimulated | Michaluart et al. 1999 [15] |

Caffeic acid phenethyl ester nonselectively inhibits both cyclooxygenase one and cyclooxygenase two enzyme activities in baculovirus-expressed systems [15] [17]. In human oral epithelial cells, the compound suppressed phorbol ester and calcium ionophore-mediated induction of prostaglandin E2 synthesis at concentrations as low as 2.5 micrograms per milliliter [15] [17]. Higher concentrations of 10 to 20 micrograms per milliliter effectively suppressed cyclooxygenase two messenger RNA and protein expression [15] [17]. The compound also inhibited arachidonic acid release from membrane phospholipids at concentrations of 4 to 8 micrograms per milliliter [15] [17].

Inflammatory Transcription Factor Interactions

Caffeic acid phenethyl ester exerts its anti-inflammatory effects primarily through potent and specific inhibition of nuclear factor kappa B activation, representing one of the most well-characterized mechanisms of action for this compound [20] [1] [2]. The inhibition occurs in a dose-dependent and time-dependent manner across multiple cell types and inflammatory stimuli [1] [2]. The compound completely blocks nuclear factor kappa B activation induced by tumor necrosis factor alpha, phorbol ester, ceramide, hydrogen peroxide, and okadaic acid [1] [2].

The specificity of caffeic acid phenethyl ester for nuclear factor kappa B inhibition is demonstrated by its lack of effect on other transcription factors, including activator protein one, octamer transcription factor one, and transcription factor two D DNA binding activities [1] [2]. This selective targeting ensures that the anti-inflammatory effects are mediated through specific pathways rather than general transcriptional suppression [1] [2]. The molecular basis for this selectivity involves critical sulfhydryl group interactions, as reducing agents can reverse the inhibitory effects [1] [2].

IκBα Phosphorylation Suppression

Caffeic acid phenethyl ester specifically targets the inhibitor of kappa B alpha phosphorylation cascade, which represents a critical regulatory mechanism in nuclear factor kappa B activation [21] [12]. In human CD4 positive T cells, the compound inhibits phosphorylation of both the inhibitor of kappa B kinase complex and inhibitor of kappa B alpha in a dose-dependent manner [21]. The inhibition occurs within minutes of stimulation, with phosphorylation of the inhibitor of kappa B kinase complex suppressed after 10 minutes and inhibitor of kappa B alpha phosphorylation blocked after 15 minutes [21].

| Table 5: Nuclear Factor Kappa B Pathway Interactions | ||||

|---|---|---|---|---|

| Parameter | Cell Type | Effect | Mechanism | Reference |

| Nuclear factor kappa B activation | Various | Potent inhibition | Dose and time dependent | Natarajan et al. 1996 [1] |

| Inhibitor of kappa B alpha phosphorylation | Human CD4+ T cells | Inhibited | Dose dependent | Wang et al. 2010 [21] |

| Inhibitor of kappa B kinase complex phosphorylation | Human CD4+ T cells | Inhibited | Dose dependent | Wang et al. 2010 [21] |

| p65 nuclear translocation | Various | Prevented | Specific effect | Natarajan et al. 1996 [1] |

| DNA binding activity | Jurkat cells | Clearly prevented | Specific to nuclear factor kappa B | Marquez et al. 2004 [13] |

| Transcriptional activity | Various | Inhibited | Multiple pathways | Multiple studies |

The compound prevents translocation of the p65 subunit of nuclear factor kappa B to the nucleus while having no significant effect on tumor necrosis factor-induced inhibitor of kappa B alpha degradation [1] [2]. However, caffeic acid phenethyl ester does delay inhibitor of kappa B alpha resynthesis, suggesting involvement in post-degradation regulatory mechanisms [1] [2]. This selective intervention in the phosphorylation cascade provides a precise mechanism for controlling nuclear factor kappa B-dependent inflammatory gene expression [21] [12].

NFAT and AP-1 Modulation

Beyond nuclear factor kappa B inhibition, caffeic acid phenethyl ester demonstrates significant modulatory effects on nuclear factor of activated T cells and activator protein one transcription factors, which play crucial roles in immune cell activation and inflammatory responses [13] [22]. The compound inhibits both DNA binding and transcriptional activity of nuclear factor of activated T cells through suppression of phorbol myristate acetate plus ionomycin-induced nuclear factor of activated T cells one dephosphorylation [13].

The modulation of nuclear factor of activated T cells activity occurs through interference with calcium-dependent signaling pathways that are essential for T-cell activation [13]. Caffeic acid phenethyl ester prevents the dephosphorylation events required for nuclear factor of activated T cells translocation and DNA binding [13]. This mechanism contributes significantly to the compound's ability to suppress interleukin two gene transcription and overall T-cell activation [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

104594-70-9